molecular formula C21H31NO12 B12748543 Methyldopa pivaloyloxyethyl ester tartrate CAS No. 81972-28-3

Methyldopa pivaloyloxyethyl ester tartrate

Cat. No.: B12748543
CAS No.: 81972-28-3
M. Wt: 489.5 g/mol
InChI Key: OGFNLVAQEVAQJA-NLFXEWHQSA-N
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Description

Methyldopa pivaloyloxyethyl ester tartrate is a prodrug of methyldopa, designed to enhance the bioavailability and pharmacokinetic properties of methyldopa. Methyldopa itself is a centrally acting alpha-2 adrenergic agonist used primarily for the management of hypertension. The pivaloyloxyethyl ester modification aims to improve the absorption and systemic availability of methyldopa .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyldopa pivaloyloxyethyl ester involves the esterification of methyldopa with pivaloyloxyethyl chloride under basic conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the esterification process. The product is then purified through recrystallization or chromatography .

Industrial Production Methods

Industrial production of methyldopa pivaloyloxyethyl ester follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with stringent control over reaction conditions to ensure high yield and purity. The final product is often formulated into a tartrate salt to enhance its stability and solubility .

Chemical Reactions Analysis

Types of Reactions

Methyldopa pivaloyloxyethyl ester undergoes hydrolysis to release methyldopa and pivalic acid. This hydrolysis occurs rapidly in the presence of water or biological fluids, making it an effective prodrug .

Common Reagents and Conditions

    Hydrolysis: Water or biological fluids

    Esterification: Pivaloyloxyethyl chloride, dichloromethane, triethylamine

Major Products

    Hydrolysis: Methyldopa and pivalic acid

    Esterification: Methyldopa pivaloyloxyethyl ester

Mechanism of Action

Methyldopa pivaloyloxyethyl ester exerts its effects by being hydrolyzed to methyldopa, which then acts as an alpha-2 adrenergic agonist. Methyldopa is converted to alpha-methylnorepinephrine, which stimulates alpha-2 adrenergic receptors in the central nervous system. This leads to a reduction in sympathetic outflow and a subsequent decrease in blood pressure .

Comparison with Similar Compounds

Similar Compounds

    Methyldopa: The parent compound, used for hypertension management.

    Clonidine: Another centrally acting alpha-2 adrenergic agonist with similar antihypertensive effects.

    Guanfacine: A selective alpha-2 adrenergic agonist used for hypertension and attention deficit hyperactivity disorder (ADHD).

Uniqueness

Methyldopa pivaloyloxyethyl ester is unique due to its prodrug nature, which enhances the bioavailability and systemic delivery of methyldopa. This modification allows for more consistent therapeutic effects and reduced variability in drug absorption compared to methyldopa alone .

Properties

CAS No.

81972-28-3

Molecular Formula

C21H31NO12

Molecular Weight

489.5 g/mol

IUPAC Name

1-[(2S)-2-amino-3-(3,4-dihydroxyphenyl)-2-methylpropanoyl]oxyethyl 2,2-dimethylpropanoate;(2R,3R)-2,3-dihydroxybutanedioic acid

InChI

InChI=1S/C17H25NO6.C4H6O6/c1-10(23-14(21)16(2,3)4)24-15(22)17(5,18)9-11-6-7-12(19)13(20)8-11;5-1(3(7)8)2(6)4(9)10/h6-8,10,19-20H,9,18H2,1-5H3;1-2,5-6H,(H,7,8)(H,9,10)/t10?,17-;1-,2-/m01/s1

InChI Key

OGFNLVAQEVAQJA-NLFXEWHQSA-N

Isomeric SMILES

CC(OC(=O)[C@](C)(CC1=CC(=C(C=C1)O)O)N)OC(=O)C(C)(C)C.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O

Canonical SMILES

CC(OC(=O)C(C)(C)C)OC(=O)C(C)(CC1=CC(=C(C=C1)O)O)N.C(C(C(=O)O)O)(C(=O)O)O

Origin of Product

United States

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